HIV-1 Reverse Transcriptase Inhibition Potency: 3'-Amino-dTTP Ranks Second Only to 3'-Fluoro-dTTP Among Thymidine Analogs
In a direct head-to-head comparison using affinity-purified HIV-1 reverse transcriptase with (rA)ₙ·(dT)₁₀ template-primer, the Ki values for thymidine triphosphate analogs fell within a narrow 5–13 nM range, with the rank order of decreasing potency: 3'-fluoro-dTTP > 3'-amino-dTTP > 2',3'-dideoxy-dTTP (ddTTP) > 3'-azido-dTTP (AZT-TP) [1]. This places 3'-O-Aminothymidine-5'-triphosphate as the second-most potent inhibitor in this series against HIV-1 RT, exceeding the clinically validated AZT-TP and ddTTP.
| Evidence Dimension | Inhibition constant (Ki) against HIV-1 reverse transcriptase |
|---|---|
| Target Compound Data | 3'-amino-dTTP: Ki ≈ 5–13 nM (ranked 2nd of 4 analogs) |
| Comparator Or Baseline | 3'-fluoro-dTTP (ranked 1st), ddTTP (ranked 3rd), AZT-TP (ranked 4th); all Ki values 5–13 nM |
| Quantified Difference | 3'-amino-dTTP is more potent than both ddTTP and AZT-TP within the same assay system; exact fold-difference not quantifiable from the abstracted data range but ordinal rank is unambiguous |
| Conditions | Affinity-purified HIV-1 RT; (rA)ₙ·(dT)₁₀ template-primer; 6 mM MgCl₂, 80 mM KCl; dTTP as variable substrate |
Why This Matters
This rank-order potency data directs procurement toward 3'-amino-dTTP when higher intrinsic affinity for HIV-1 RT is required compared to the standard ddTTP or AZT-TP controls.
- [1] Cheng, Y.C., Dutschman, G.E., Bastow, K.F., Sarngadharan, M.G., Ting, R.Y. (1987) Human immunodeficiency virus reverse transcriptase. General properties and its interactions with nucleoside triphosphate analogs. Journal of Biological Chemistry, 262(5), 2187–2189. View Source
